2-Amino-5-dodecylbenzoicacid
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Overview
Description
2-Amino-5-dodecylbenzoicacid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the second position and a dodecyl chain at the fifth position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-dodecylbenzoicacid typically involves the nitration of dodecylbenzoic acid followed by reduction and amination. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using hydrogenation or other reducing agents. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-dodecylbenzoicacid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-dodecylbenzoicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-dodecylbenzoicacid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The dodecyl chain enhances the compound’s hydrophobic interactions, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylbenzoicacid
- 2-Amino-5-ethylbenzoicacid
- 2-Amino-5-propylbenzoicacid
Uniqueness
2-Amino-5-dodecylbenzoicacid is unique due to its long dodecyl chain, which imparts distinct physicochemical properties compared to shorter alkyl chain analogs. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in drug delivery and material science.
Properties
Molecular Formula |
C19H31NO2 |
---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-amino-5-dodecylbenzoic acid |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(15-16)19(21)22/h13-15H,2-12,20H2,1H3,(H,21,22) |
InChI Key |
RNRROCNHYDZWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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